2-(2-Methoxyphenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-18-5-3-2-4-15(18)14-19(22)21-12-8-17(9-13-21)24-16-6-10-20-11-7-16/h2-7,10-11,17H,8-9,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENISNHKKRKHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(CC2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Methoxyphenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone, often referred to in scientific literature by its IUPAC name, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 314.38 g/mol. The structure features a methoxyphenyl group and a pyridin-4-yloxy-piperidine moiety, which are crucial for its biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets, including receptors and enzymes involved in signaling pathways. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, particularly those related to dopamine and serotonin receptors.
Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited notable antimicrobial properties. For instance, analogs showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 µg/mL to 64 µg/mL depending on the specific pathogen tested.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 2-Methoxyphenyl derivative | 16 | Staphylococcus aureus |
| 4-Pyridin-4-yloxy derivative | 32 | Escherichia coli |
| Combined derivative | 8 | Pseudomonas aeruginosa |
Antiparasitic Activity
In vitro studies have shown that the compound exhibits activity against Plasmodium falciparum, the parasite responsible for malaria. In a controlled experiment, the compound demonstrated an EC50 value of 0.048 µM, indicating potent activity against the asexual stages of the parasite.
Case Studies
- Malaria Treatment : In a mouse model study evaluating the efficacy of various compounds against P. berghei, it was observed that the compound led to a significant reduction in parasitemia levels when administered at doses of 40 mg/kg, achieving up to 30% reduction within four days .
- Neuropharmacological Effects : Another study investigated the effects of this compound on anxiety-like behaviors in rodents. The results indicated that administration led to reduced anxiety levels, suggesting potential applications in treating anxiety disorders through modulation of serotonergic pathways .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of piperidine, including the compound , exhibit significant anticancer properties. A study focusing on piperidine derivatives demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds similar to 2-(2-Methoxyphenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone have shown promising results against leukemia cell lines, suggesting their potential as therapeutic agents in cancer treatment .
Neurological Applications
The compound's structural similarity to known neuroactive agents positions it as a candidate for neurological research. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety. The piperidine structure is often associated with enhanced central nervous system activity, which warrants further investigation into its efficacy and safety profiles in neurological contexts .
Structure-Activity Relationship (SAR)
A comprehensive analysis of the structure-activity relationship (SAR) for this compound has been conducted to optimize its pharmacological properties. The following table summarizes key findings from SAR studies related to similar compounds:
| Substituent | Activity (IC50) | Comments |
|---|---|---|
| Methoxy group at position 2 | 72 nM | Enhances lipophilicity and potency |
| Pyridine at position 4 | 65 nM | Critical for receptor interaction |
| Piperidine ring modifications | Varies | Alters bioavailability and selectivity |
These modifications have been shown to significantly impact the inhibitory potency against specific targets, including NAPE-PLD, a crucial enzyme in lipid metabolism .
Case Study 1: Antileukemic Activity
In a study published in ResearchGate, researchers synthesized various piperidine derivatives and evaluated their antileukemic activity. The findings indicated that compounds with similar structural features to This compound exhibited potent activity against leukemia cells, demonstrating the potential for these compounds in therapeutic applications against hematological malignancies .
Case Study 2: Neuropharmacological Effects
A recent investigation into the neuropharmacological effects of piperidine derivatives highlighted their potential as anxiolytics. The study found that modifications to the piperidine ring could enhance binding affinity to serotonin receptors, suggesting that compounds like This compound could be developed into effective treatments for anxiety disorders .
Chemical Reactions Analysis
Oxidation Reactions
The ketone group and pyridinyloxy moiety are potential oxidation sites.
Key Reactions and Conditions:
Research Findings :
-
Pyridinyl groups in similar compounds undergo oxidation to N-oxides under mild conditions with mCPBA, enhancing electrophilicity for subsequent substitutions .
-
The ketone group is resistant to mild oxidants but may form carboxylic acids under strong acidic oxidation .
Reduction Reactions
The ketone group is a primary target for reduction.
Key Reactions and Conditions:
Research Findings :
-
Sodium borohydride selectively reduces the ketone to a secondary alcohol without affecting the methoxy or pyridinyl groups .
-
Catalytic hydrogenation may deoxygenate the pyridinyloxy group under high-pressure H₂, though this is less common .
Substitution Reactions
The methoxyphenyl and pyridinyloxy groups participate in nucleophilic/electrophilic substitutions.
Key Reactions and Conditions:
Research Findings :
-
Boron tribromide cleaves the methoxy group to yield a hydroxyl substituent, enabling further functionalization .
-
The pyridinyloxy group undergoes nucleophilic substitution with alkyl halides in basic conditions, though steric hindrance may limit reactivity.
Coordination Chemistry
The pyridine nitrogen and piperidine amine can act as ligands.
Key Reactions and Conditions:
| Reaction Type | Metal Salts/Conditions | Complexes Formed | Source Insights |
|---|---|---|---|
| Metal coordination | CuCl₂, FeCl₃ | Chelated metal complexes | Pyridine-metal interactions |
Research Findings :
-
Pyridinyloxy groups form stable complexes with transition metals like Cu(II) and Fe(III), useful in catalysis or material science .
Heterocycle Functionalization
The piperidine ring and pyridine moiety enable cyclization and cross-coupling.
Key Reactions and Conditions:
Research Findings :
Comparison with Similar Compounds
Structural and Pharmacophoric Features
The table below compares key structural elements and pharmacological properties of the target compound with analogs from the evidence:
*Calculated based on formula C19H20N2O3.
Physicochemical and Electronic Properties
- Electron Affinity (EA) : correlates EA with anti-dopaminergic activity. The target compound’s pyridine ring (electron-withdrawing) may increase EA, enhancing receptor binding compared to methoxyphenylpiperazine derivatives .
- Solubility and LogP : Piperidine-pyridine linkages (as in the target) typically reduce logP compared to purely aromatic systems (e.g., biphenyl in ), improving aqueous solubility but possibly requiring prodrug strategies for CNS delivery.
Q & A
Q. What are the optimal synthetic routes for 2-(2-Methoxyphenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone?
Methodological Answer: The synthesis of this compound can be approached via a multi-step pathway:
Piperidinyloxy Linkage Formation : React 4-hydroxypiperidine with pyridin-4-yl chloride under basic conditions (e.g., NaH in THF) to form the pyridin-4-yloxy-piperidine intermediate .
Ethanone Bridge Construction : Use a Friedel-Crafts acylation to introduce the 2-methoxyphenyl group. For example, react the piperidine intermediate with 2-methoxyacetophenone in the presence of AlCl₃ .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .
Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to avoid byproducts like positional isomers (e.g., pyridin-3-yl derivatives) .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify the presence of the methoxy group (δ ~3.8 ppm for OCH₃), pyridine protons (δ ~8.5 ppm), and piperidine ring signals .
- Mass Spectrometry : Confirm molecular weight (C₁₉H₂₀N₂O₃; calc. 348.15) via high-resolution MS .
- X-ray Crystallography : If crystalline, determine the spatial arrangement of the pyridin-4-yloxy and methoxyphenyl groups to resolve stereochemical ambiguities .
Q. What safety precautions are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use a fume hood to avoid inhalation of fine particulates .
- Storage : Keep in a desiccator at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis of the piperidinyloxy group .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Methodological Answer:
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (human/rodent) to identify rapid degradation pathways (e.g., oxidation of the pyridine ring) .
- Metabolite Identification : Use LC-MS/MS to detect metabolites. For instance, hydroxylation at the piperidine ring may reduce target engagement .
- Species-Specific Differences : Compare receptor binding affinity across species (e.g., human vs. murine GPR119) to explain efficacy gaps .
Q. What strategies are effective for target identification in neurological studies?
Methodological Answer:
- Radioligand Binding Assays : Synthesize a tritiated or ¹⁸F-labeled analog (e.g., replace methoxy with ¹⁸F-ethoxy) to map CNS distribution via autoradiography .
- CRISPR Screening : Knock out candidate receptors (e.g., neurotensin receptor 1) in neuronal cell lines to observe loss-of-function effects .
- Molecular Docking : Model interactions with serotonin or dopamine receptors using software like AutoDock Vina, prioritizing residues within 5 Å of the ethanone group .
Q. How can researchers address low solubility in aqueous buffers?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤5%) or cyclodextrin-based formulations to enhance solubility without disrupting cell membranes .
- Prodrug Design : Introduce a phosphate ester at the methoxy group, which hydrolyzes in vivo to regenerate the active compound .
- Nanoparticle Encapsulation : Load the compound into PEGylated liposomes (size: 100–200 nm) for sustained release in pharmacokinetic studies .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Dose-Response Curves : Generate IC₅₀ values in ≥3 cell lines (e.g., HEK293, HepG2) to identify lineage-specific toxicity .
- Apoptosis Assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic mechanisms .
- Off-Target Screening : Test against a kinase panel (e.g., Eurofins KinaseProfiler) to rule out unintended inhibition .
Q. What computational tools are recommended for SAR studies?
Methodological Answer:
- QSAR Modeling : Use Schrödinger’s QikProp to correlate logP values (>3.5) with improved blood-brain barrier penetration .
- Free Energy Perturbation (FEP) : Simulate substitutions (e.g., replacing pyridinyloxy with morpholino) to predict binding energy changes .
- ADMET Prediction : Employ ADMET Predictor™ to prioritize analogs with lower hERG liability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
